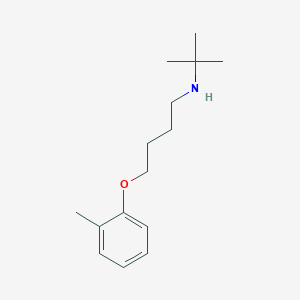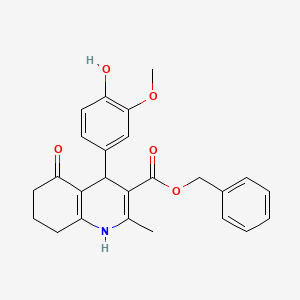![molecular formula C18H26ClN3O3S B5182930 1-[2-chloro-5-(1-piperidinylsulfonyl)benzoyl]-4-ethylpiperazine](/img/structure/B5182930.png)
1-[2-chloro-5-(1-piperidinylsulfonyl)benzoyl]-4-ethylpiperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[2-chloro-5-(1-piperidinylsulfonyl)benzoyl]-4-ethylpiperazine, also known as CSP-1103, is a compound that has been extensively studied in the field of neuroscience due to its potential as a therapeutic agent for various neurological disorders.
Mecanismo De Acción
The exact mechanism of action of 1-[2-chloro-5-(1-piperidinylsulfonyl)benzoyl]-4-ethylpiperazine is not fully understood, but it is believed to act as a modulator of GABAergic neurotransmission. GABA is an inhibitory neurotransmitter that plays a key role in regulating neuronal excitability. 1-[2-chloro-5-(1-piperidinylsulfonyl)benzoyl]-4-ethylpiperazine may enhance GABAergic neurotransmission by binding to the GABA-A receptor and increasing the activity of GABA.
Biochemical and Physiological Effects:
1-[2-chloro-5-(1-piperidinylsulfonyl)benzoyl]-4-ethylpiperazine has been shown to have a number of biochemical and physiological effects in animal models. It has been shown to increase the levels of GABA in the brain, as well as to increase the activity of GABAergic neurons. 1-[2-chloro-5-(1-piperidinylsulfonyl)benzoyl]-4-ethylpiperazine has also been shown to have antioxidant properties, which may protect against oxidative stress and neurodegeneration.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 1-[2-chloro-5-(1-piperidinylsulfonyl)benzoyl]-4-ethylpiperazine is that it has been extensively studied in animal models, with a number of studies demonstrating its potential as a therapeutic agent for various neurological disorders. However, one limitation is that its exact mechanism of action is not fully understood, which may make it difficult to develop targeted therapies based on its effects.
Direcciones Futuras
There are a number of future directions for research on 1-[2-chloro-5-(1-piperidinylsulfonyl)benzoyl]-4-ethylpiperazine. One area of interest is the potential for 1-[2-chloro-5-(1-piperidinylsulfonyl)benzoyl]-4-ethylpiperazine as a therapeutic agent for epilepsy, with some studies suggesting that it may be effective in reducing seizure activity. Another area of interest is the potential for 1-[2-chloro-5-(1-piperidinylsulfonyl)benzoyl]-4-ethylpiperazine as a neuroprotective agent, with some studies suggesting that it may have antioxidant properties that protect against oxidative stress and neurodegeneration. Additionally, further research is needed to fully understand the mechanism of action of 1-[2-chloro-5-(1-piperidinylsulfonyl)benzoyl]-4-ethylpiperazine and to develop targeted therapies based on its effects.
Métodos De Síntesis
The synthesis of 1-[2-chloro-5-(1-piperidinylsulfonyl)benzoyl]-4-ethylpiperazine involves the reaction of 2-chloro-5-nitrobenzoic acid with piperidine-1-sulfonyl chloride to form 2-chloro-5-(1-piperidinylsulfonyl)benzoic acid. This intermediate is then coupled with 4-ethylpiperazine using N,N'-dicyclohexylcarbodiimide (DCC) as a coupling agent to obtain 1-[2-chloro-5-(1-piperidinylsulfonyl)benzoyl]-4-ethylpiperazine.
Aplicaciones Científicas De Investigación
1-[2-chloro-5-(1-piperidinylsulfonyl)benzoyl]-4-ethylpiperazine has been studied for its potential as a therapeutic agent for various neurological disorders, including epilepsy, neuropathic pain, and anxiety. It has been shown to have anticonvulsant and analgesic effects in animal models, as well as anxiolytic effects in behavioral tests. 1-[2-chloro-5-(1-piperidinylsulfonyl)benzoyl]-4-ethylpiperazine has also been studied for its potential as a neuroprotective agent, with some studies suggesting that it may have antioxidant properties that protect against oxidative stress.
Propiedades
IUPAC Name |
(2-chloro-5-piperidin-1-ylsulfonylphenyl)-(4-ethylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26ClN3O3S/c1-2-20-10-12-21(13-11-20)18(23)16-14-15(6-7-17(16)19)26(24,25)22-8-4-3-5-9-22/h6-7,14H,2-5,8-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOZHSIVRNGOABI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C(=O)C2=C(C=CC(=C2)S(=O)(=O)N3CCCCC3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Chloro-5-piperidin-1-ylsulfonylphenyl)-(4-ethylpiperazin-1-yl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1'-(3-methoxybenzyl)spiro[indene-1,4'-piperidine]](/img/structure/B5182857.png)
![N-(4-{[4-(4-chlorophenyl)-1-phthalazinyl]oxy}phenyl)acetamide](/img/structure/B5182872.png)


![3-({[3-(methoxycarbonyl)-5,6-dihydro-4H-cyclopenta[b]thien-2-yl]amino}carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B5182897.png)
![1-ethyl-N-2-naphthyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5182903.png)
![1-chloro-2-[2-(3-ethoxyphenoxy)ethoxy]-3-methylbenzene](/img/structure/B5182911.png)
![N-benzyl-N-(cyclopropylmethyl)-5-[(2,6-difluorophenoxy)methyl]-3-isoxazolecarboxamide](/img/structure/B5182916.png)
![2-phenoxyethyl 4-[4-(methoxycarbonyl)phenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5182920.png)
![N-[2-(dimethylamino)ethyl]-3-{1-[2-(trifluoromethyl)benzyl]-4-piperidinyl}propanamide](/img/structure/B5182925.png)
methyl]-5-methyl-2-(4-methylphenyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5182936.png)
![N-{[4-(4-nitrophenyl)-1-piperazinyl]carbonothioyl}-2-thiophenecarboxamide](/img/structure/B5182944.png)
![2-(4-{[1-butyl-2-(ethylsulfonyl)-1H-imidazol-5-yl]methyl}-1-piperazinyl)-N-isopropylacetamide](/img/structure/B5182946.png)
![{2,6-dichloro-4-[(3-methyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetic acid](/img/structure/B5182949.png)